The synthesis of 16-phenoxy tetranor prostaglandin E2 involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and solvent choice to maximize yield and purity .
16-phenoxy tetranor prostaglandin E2 participates in various chemical reactions typical of prostaglandins:
The mechanism of action for 16-phenoxy tetranor prostaglandin E2 involves:
Experimental data indicate that this compound exhibits enhanced potency compared to native prostaglandin E2 due to its structural modifications .
The physical and chemical properties of 16-phenoxy tetranor prostaglandin E2 include:
These properties are critical for its handling in laboratory settings and formulations for therapeutic use .
16-phenoxy tetranor prostaglandin E2 has several scientific applications:
16-Phenoxy tetranor Prostaglandin E2 is a structurally modified prostaglandin E₂ (PGE₂) analogue characterized by targeted alterations that enhance its stability and receptor specificity. Its systematic IUPAC name is (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]-5-oxocyclopentyl]hept-5-enoic acid, reflecting its stereochemical complexity [3] [5]. The molecular formula is C₂₂H₂₈O₆, with a molecular weight of 388.45 g/mol [3] [6].
The core structure retains the classic prostaglandin features: a cyclopentane ring with adjacent hydroxyl and ketone groups at positions C-11/C-9, and two aliphatic chains. The α-chain terminates in a carboxylic acid moiety, while the ω-chain incorporates the defining phenoxy modification. The compound’s stereochemistry includes three chiral centers (C-11, C-15, and the cyclopentane C-1/C-2) that are critical for biological activity [5].
Table 1: Physicochemical Properties of 16-Phenoxy Tetranor Prostaglandin E₂
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₂H₂₈O₆ | High-Resolution Mass Spectrometry |
Molecular Weight | 388.45 g/mol | Calculated |
CAS Registry Number | 54382-74-0 | Chemical Abstracts Service |
Predicted Boiling Point | 605.1 ± 55.0 °C | QSPR Modeling |
Predicted Density | 1.256 ± 0.06 g/cm³ | Computational Analysis |
pKa | 4.75 ± 0.10 | Potentiometric Titration |
Solubility in PBS (pH 7.2) | 0.8 mg/mL | Equilibrium Solubility Assay |
The compound’s design incorporates two strategic alterations to the native PGE₂ structure:
Phenoxy Substitution at C-16:Replacement of the C-16 methyl group with a phenoxy moiety (C₆H₅O–) introduces aromatic character to the ω-chain. This bulky, hydrophobic group sterically shields the adjacent ketone group from enzymatic reduction and enhances lipid membrane affinity. The ether linkage (C–O–C) provides metabolic resistance against β-oxidation, a primary degradation pathway for native prostaglandins [7] [8].
Tetranor Truncation:Removal of four methylene units (–CH₂–) from the ω-chain (specifically, positions C-17–C-20) yields the "tetranor" designation. This truncation:
These modifications collectively transform PGE₂ into a metabolically stabilized analogue with prolonged half-life. X-ray crystallography confirms that the phenoxy group adopts a perpendicular orientation relative to the aliphatic chain, minimizing steric clash with the prostaglandin core [7].
16-Phenoxy tetranor PGE₂ exhibits distinct pharmacological advantages over native PGE₂ and related synthetic analogues:
Table 2: Structural and Functional Comparison of Prostaglandin Analogues
Compound | Key Structural Features | Receptor Selectivity | Metabolic Stability |
---|---|---|---|
Native PGE₂ | Dihydroxy cyclopentane + C20 carboxylic acid | EP1–EP4 (pan-agonist) | Low (rapid pulmonary inactivation) |
Sulprostone | 16-Phenoxy-tetranor chain + methylsulfonamide | EP3 > EP1 ≫ FP | Moderate (t₁/₂ ~4–6 h) |
16-Phenoxy tetranor PGE₂ | Sulprostone’s free acid metabolite | EP3/FP agonist | High (resists β-oxidation) |
Gemeprost | 16-Methyl-trans-Δ² PGE₁ methyl ester | EP2/EP3 selective | Moderate |
Versus Native PGE₂: The analogue demonstrates 10–30-fold greater potency in uterine contraction assays due to enhanced receptor-binding kinetics and tissue penetration. Unlike PGE₂, which undergoes rapid pulmonary clearance (>90% first-pass metabolism), the phenoxy/tetranor modifications confer resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and carbonyl reductase [4] [8].
Versus Sulprostone: As the active free acid metabolite of sulprostone (a methylsulfonamide prodrug), 16-phenoxy tetranor PGE₂ forms spontaneously in vivo via hydrolysis. While sulprostone requires enzymatic activation, the free acid directly engages EP3 receptors with EC₅₀ = 0.89 nM in calcium mobilization assays (vs. sulprostone’s EC₅₀ = 1.2 nM). This metabolite contributes significantly to sulprostone’s in vivo efficacy [2] [5] [8].
Versus FP Agonists: Unlike PGF₂α analogues (e.g., latanoprost), 16-phenoxy tetranor PGE₂ maintains dual EP3/FP activity (FP EC₅₀ = 16 nM). This enables synergistic uterotonic effects through multiple prostanoid receptors [6] [8].
The analogue’s pharmacokinetic advantages stem from three resistance mechanisms:
Steric Shielding of Ketone Group:The C-9 ketone—a site vulnerable to carbonyl reductase in native PGE₂—is sterically protected by the overlying phenoxy group. Molecular dynamics simulations show ≤3 Å distance between phenoxy oxygen and C-9 ketone, hindering reductase access [7] [8].
Blocked β-Oxidation Sites:Truncation of the ω-chain removes β-oxidation substrates at C-17–C-20, while the phenoxy ether bond resists oxidative cleavage. In vitro liver microsome assays show <5% degradation over 120 min vs. >90% for PGE₂ [7].
Targeted Receptor Engagement:The compound preferentially binds EP3 receptors (Gᵢ-coupled), which mediate uterine contraction and cervical ripening. Its binding mode involves:
Metabolomic studies in humans confirm only two minor metabolites: ω-hydroxylated phenoxy acid (via CYP4A11) and β-glucuronidated carboxylic acid. Neither retains significant bioactivity, underscoring the design’s metabolic efficiency [2] [5].
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8